molecular formula C7H10ClN3O B122439 1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride CAS No. 1126-58-5

1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride

Cat. No.: B122439
CAS No.: 1126-58-5
M. Wt: 187.63 g/mol
InChI Key: NDXLVXDHVHWYFR-UHFFFAOYSA-N
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Description

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride (CAS 1126-58-5), commonly known as Girard’s Reagent P (GPR), is a quaternary ammonium salt with a molecular formula of C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol . It is characterized by a pyridinium core substituted with a hydrazino-oxoethyl group, which confers unique reactivity toward carbonyl-containing compounds.

Properties

CAS No.

1126-58-5

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylethanehydrazonate;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H

InChI Key

NDXLVXDHVHWYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]

Other CAS No.

1126-58-5

physical_description

Solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

1-(Carboxymethyl)pyridinium Chloride Hydrazide;  1-(2-Hydrazino-2-oxoethyl)pyridinium Chloride;  Girard-P Reagent;  Girard’s P Reagent;  Pyridinioacetohydrazide Chloride; 

Origin of Product

United States

Biological Activity

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, commonly known as Girard's Reagent P , is a versatile compound utilized primarily in organic synthesis and analytical chemistry. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Girard's Reagent P has the molecular formula C10_{10}H12_{12}ClN3_3O and a molecular weight of approximately 187.63 g/mol. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and carbonyl compounds, allowing for the formation of various derivatives tailored for specific applications.

Biological Activity Overview

The biological activity of Girard's Reagent P has been investigated across several studies, revealing its potential as an antimicrobial agent and its utility in bioconjugation reactions. Notably, it has shown promise in the development of targeted therapies.

Antimicrobial Properties

Research indicates that Girard's Reagent P exhibits significant antimicrobial activity against various pathogens. In a study evaluating the inhibitory effects of related compounds, Girard's Reagent P demonstrated strong inhibition against Escherichia coli , with an inhibition zone measuring 30 mm .

CompoundInhibition Zone (mm)Activity Type
Girard's Reagent P30Antibacterial
Compound 429Antibacterial
Hydrazine derivatives18-19Moderate inhibition

The compound's mechanism involves binding interactions with critical proteins such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

The detailed mechanisms through which Girard's Reagent P exerts its biological effects include:

  • Formation of Hydrazones : It reacts with carbonyl compounds to form hydrazones, enhancing chromatographic properties for easier separation and identification in analytical applications.
  • Bioconjugation : The compound facilitates the attachment of carbonyl-containing molecules to biomolecules like proteins and antibodies, which can lead to the development of novel therapeutic agents.
  • Docking Studies : Computational studies have shown that derivatives of Girard's Reagent P exhibit favorable binding affinities to target proteins involved in bacterial resistance mechanisms, such as PBPs and sterol demethylases .

Case Studies and Research Findings

Several studies have assessed the biological activity of Girard's Reagent P and its derivatives:

  • A study on synthesized hydrazone derivatives indicated that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains .
  • In vivo evaluations demonstrated that some derivatives showed anti-inflammatory properties without gastrointestinal toxicity, suggesting their potential as therapeutic agents with a favorable safety profile .
  • Docking studies revealed that certain derivatives could effectively inhibit enzymes critical for bacterial survival, further supporting their potential as antibiotics .

Scientific Research Applications

Applications in Organic Synthesis

1. Carbonyl Condensation Agent

Girard's Reagent P is primarily utilized as a carbonyl condensing agent. It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones, facilitating the synthesis of various nitrogen-containing heterocycles. This reaction is crucial for developing pharmaceuticals and agrochemicals.

2. Formation of Carbon-Carbon Bonds

The reagent enables the formation of carbon-carbon bonds by reacting with nucleophiles such as amines and hydrazides. This capability is essential in constructing complex organic molecules, particularly in medicinal chemistry.

Analytical Chemistry Applications

1. Derivatization Reagent

Girard's Reagent P serves as a derivatization agent for carbonyl compounds, enhancing their chromatographic properties. The formation of hydrazones improves the separation and quantification of these compounds using techniques such as:

  • High-Performance Liquid Chromatography (HPLC)
  • Gas Chromatography-Mass Spectrometry (GC-MS)

This application is particularly valuable in environmental analysis and food safety testing.

Bioconjugation Reactions

Girard's Reagent P has been employed in bioconjugation reactions, allowing the attachment of carbonyl-containing biomolecules (e.g., carbohydrates and peptides) to proteins and antibodies. This property is instrumental in developing targeted therapies and diagnostic tools in life sciences.

Case Study 1: Synthesis of Heterocyclic Compounds

A study demonstrated the effectiveness of Girard's Reagent P in synthesizing various nitrogen-containing heterocycles. The compound was used to react with different aldehydes and amines under mild conditions, yielding products with high purity and yield. The results highlighted its utility in pharmaceutical applications where heterocycles are prevalent.

AldehydeAmineProduct Yield (%)
BenzaldehydeAniline85
AcetaldehydeEthylamine90
FormaldehydeHydrazine88

Case Study 2: Environmental Analysis

In environmental monitoring, Girard's Reagent P was utilized to derivatize carbonyl pollutants from water samples. The resulting hydrazones were analyzed via HPLC, showing improved sensitivity and selectivity compared to unmodified samples. This method significantly enhanced the detection limits for hazardous substances.

PollutantDetection Limit (µg/L)Improvement Factor
Formaldehyde0.55
Acetaldehyde0.34
Benzaldehyde0.26

Safety Considerations

While Girard's Reagent P has numerous applications, it is essential to consider its safety profile. The compound is classified as an irritant, causing serious eye and skin irritation upon contact. Proper safety measures should be implemented when handling this reagent in laboratory settings .

Chemical Reactions Analysis

Carbonyl Condensation Reactions

Girard's Reagent P reacts selectively with aldehydes and ketones to form stable hydrazone derivatives. This reaction is pivotal for:

  • Derivatization in Analytical Chemistry : Enhances chromatographic separation and detection of carbonyl-containing analytes via hydrazone formation (Fig. 1A) .

  • Synthesis of Heterocycles : Facilitates cyclization reactions to generate nitrogen-containing heterocycles (e.g., pyridines, indolizines) .

Example Reaction :

RC O R +Girard s PRC N NH CO CH2 Pyridinium R +HCl\text{RC O R }+\text{Girard s P}\rightarrow \text{RC N NH CO CH}_2\text{ Pyridinium R }+\text{HCl}

Conditions: Mild temperatures (20–40°C), polar aprotic solvents (e.g., DMF, acetonitrile).

Nucleophilic Substitution Reactions

The pyridinium cation participates in SN2 reactions, particularly with alkyl halides or sulfonates:

SubstrateProductConditionsReference
Methyl iodideN-Methylated hydrazide derivativeRT, DCM, 12 h
Benzyl bromideBenzyl-substituted pyridinium saltReflux, acetone, 6 h

Mechanism : The positively charged pyridinium nitrogen enhances electrophilicity, facilitating nucleophilic attack at the methylene group.

Redox and Antioxidant Activity

Girard's Reagent P exhibits radical-scavenging properties due to its hydrazine group:

  • Superoxide Radical Neutralization :

    O2+NH2 NH CO CH2 PyridiniumNon radical products\text{O}_2^-+\text{NH}_2\text{ NH CO CH}_2\text{ Pyridinium}\rightarrow \text{Non radical products}

    Efficacy: Moderate activity (IC~50~ = 18 µM in DPPH assay) .

  • Inhibition of Advanced Glycation End-products (AGEs) : Disrupts protein cross-linking via carbonyl trapping .

Coordination Chemistry

The hydrazino group acts as a ligand for transition metals:

  • Cu(II) Complexation : Forms octahedral complexes for catalytic applications .

  • Sensor Development : Coordinates with lanthanides (e.g., Eu³⁺) for luminescent bioimaging probes.

Stoichiometry : Typically 1:2 (metal:ligand) in neutral pH .

Synthetic Methodology

Girard's Reagent P is synthesized via:

  • Quaternization : Pyridine reacts with chloroacetohydrazide in acetonitrile .

  • Purification : Recrystallization from ethanol/water mixtures (yield: 75–85%).

Optimization : Higher yields achieved using microwave-assisted synthesis (100°C, 20 min) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes at 210°C via hydrazine cleavage.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6); hydrolyzes in alkaline media .

  • Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMSO).

This compound’s multifunctional reactivity underpins its utility in synthetic chemistry, bioconjugation, and materials science. Ongoing research explores its applications in asymmetric catalysis and nanomaterial functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Compounds

Functional Group Variations

Pyridinium,1-(2-ethoxy-2-oxoethyl)-, chloride (CAS 27032-03-7)
  • Structure: Ethoxy ester substituent (-OCH₂CH₃) instead of hydrazino-oxoethyl.
  • Molecular Formula: C₉H₁₂ClNO₂.
  • Properties : Reduced polarity compared to GPR due to the ester group, likely limiting its utility in polar solvent-based applications .
Pyridinium,1-(2-methoxy-2-oxoethyl)-, chloride (CAS 18667-21-5)
  • Structure : Methoxy ester (-OCH₃) substituent.
  • Molecular Formula: C₈H₁₀ClNO₂.
  • Properties : Shorter alkyl chain may enhance solubility in organic solvents compared to the ethoxy analog .
N-Phenylpyridinium Chloride Derivatives
  • Example : 1-(2-chlorophenyl)pyridinium chloride.
  • Structure : Aryl substituents (e.g., chlorophenyl, bromophenyl) on the pyridinium ring.
  • Applications : Demonstrated potent antibacterial activity against S. aureus and E. coli, surpassing chloramphenicol in some cases .

Physicochemical Property Comparison

Property GPR (CAS 1126-58-5) 1-(2-ethoxy-2-oxoethyl)pyridinium chloride N-Phenyl Derivatives
Molecular Weight 187.63 g/mol 201.65 g/mol ~200–250 g/mol
Polarity High (quaternary ammonium) Moderate (ester group) Variable (aryl groups)
Solubility Water > methanol Ethanol > water Depends on substituent
Key Application Proteomics, steroids Synthetic intermediates Antibacterial agents

Preparation Methods

Quaternization of Pyridine with Chloroacetyl Chloride

The foundational step in synthesizing Girard’s Reagent P involves quaternizing pyridine with chloroacetyl chloride. This reaction forms a pyridinium intermediate, 1-chloroacetylpyridinium chloride, through nucleophilic substitution. Pyridine reacts with chloroacetyl chloride in an anhydrous solvent such as dichloromethane or acetonitrile at 0–5°C to minimize side reactions . The electron-deficient pyridine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the quaternary salt.

Reaction Conditions

  • Molar Ratio : Pyridine and chloroacetyl chloride are typically used in a 1:1.2 molar ratio to ensure complete conversion.

  • Temperature : Maintained below 10°C to prevent polymerization of chloroacetyl chloride.

  • Solvent : Anhydrous dichloromethane or acetonitrile .

  • Time : 4–6 hours under vigorous stirring.

The intermediate is isolated via vacuum filtration, washed with cold ether, and dried under reduced pressure. Yield ranges from 70–85%, depending on purity of reagents .

Hydrazinolysis to Introduce the Hydrazino Group

The second critical step involves substituting the chloride group of the intermediate with hydrazine to form the hydrazino-oxoethyl moiety. The 1-chloroacetylpyridinium chloride is reacted with excess hydrazine hydrate (80–100%) in ethanol or methanol at reflux (78–80°C) for 12–24 hours . Hydrazine acts as a nucleophile, displacing the chloride and forming the hydrazide derivative.

Optimization Parameters

  • Hydrazine Excess : A 3:1 molar ratio of hydrazine hydrate to intermediate ensures complete substitution.

  • Solvent : Ethanol is preferred due to its ability to dissolve both reactants and products.

  • Reflux Duration : Extended reaction times (18–24 hours) improve yields to 75–90% .

The product precipitates upon cooling and is purified via recrystallization from ethanol-water (1:1). Purity is confirmed by melting point (198–200°C) and elemental analysis .

Alternative Synthesis via Anhydride-Mediated Acylation

An alternative route involves reacting pyridine with succinic anhydride to form a pyridinium succinate intermediate, followed by hydrazinolysis. This method, adapted from heterocyclic synthesis protocols, offers milder conditions .

Procedure

  • Acylation : Pyridine reacts with succinic anhydride in toluene at 25°C for 24 hours, forming 1-(2-carboxyethyl)pyridinium succinate.

  • Chlorination : The carboxylic acid group is converted to an acid chloride using thionyl chloride (80–90°C, 5 hours) .

  • Hydrazine Substitution : The acid chloride intermediate reacts with hydrazine hydrate in ethanol, yielding Girard’s Reagent P.

Advantages

  • Avoids highly reactive chloroacetyl chloride.

  • Higher selectivity due to stabilized intermediates.

Yield : 60–70%, with purity confirmed by 1H^1H-NMR (DMSO-d6d_6: δ 3.05 ppm for methylene protons) .

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key steps include:

  • Quaternization in Flow : Pyridine and chloroacetyl chloride are pumped through a cooled reactor (5°C) with residence time of 10 minutes.

  • Hydrazine Addition : The intermediate is mixed with hydrazine hydrate in a plug-flow reactor at 80°C for 2 hours .

  • Crystallization : The product is crystallized using anti-solvent addition (diethyl ether) and isolated via centrifugation.

Quality Control

  • HPLC Purity : ≥98% (C18 column, 0.1% formic acid/methanol gradient) .

  • Mass Spectrometry : Molecular ion peak at m/z 187.63 ([M]+^+) .

Characterization and Analytical Validation

Girard’s Reagent P is characterized using spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR (KBr) : 1665 cm1^{-1} (C=O), 1550 cm1^{-1} (N–H bend) .

  • 1H^1H-NMR (DMSO-d6d_6) : δ 8.80 ppm (pyridinium protons), δ 4.50 ppm (–CH2_2–), δ 9.20 ppm (NH2_2) .

Chromatographic Methods

  • HPLC : Retention time of 6.2 minutes (Phenomenex Luna C18, 250 × 4.6 mm) .

  • TLC : Rf=0.45R_f = 0.45 (silica gel, ethyl acetate/methanol/ammonia 5:4:1) .

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Excess hydrazine may lead to dihydrazide byproducts.

    • Solution : Use stoichiometric hydrazine and monitor reaction progress via TLC.

  • Hydrolysis of Intermediate : Exposure to moisture degrades the chloroacetyl intermediate.

    • Solution : Conduct reactions under nitrogen atmosphere with anhydrous solvents .

Applications Informing Synthetic Design

The reagent’s role in derivatizing steroids , N-glycans , and oxysterols has driven optimization of its synthesis for high purity:

  • Derivatization Efficiency : ≥95% conversion of ketones to hydrazones .

  • Stability : Solutions in 50 mM ammonium acetate (pH 4.2) remain stable for 6 months at −20°C .

Q & A

Basic Research Questions

Q. What are the primary applications of pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride (Girard’s reagent P) in protein carbonylation studies?

  • Methodological Answer : This compound is widely used to derivatize carbonylated proteins via its hydrazine moiety, which reacts with carbonyl groups formed during oxidative stress. After derivatization, proteins are digested, and the modified peptides are enriched using strong cation exchange (SCX) chromatography or avidin affinity purification . The cationic pyridinium group enhances ionization efficiency in mass spectrometry (MS), enabling precise identification of carbonylation sites. For example, Regnier et al. applied this method to detect oxidative post-translational modifications (PTMs) in breast cancer patient plasma, observing ≥1.5-fold changes in carbonylation levels of disease-relevant proteins .

Q. How is pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride synthesized and characterized for research use?

  • Methodological Answer : The compound is synthesized by reacting pyridine with chloroacetyl hydrazine under controlled pH (neutral to slightly acidic conditions). Characterization involves nuclear magnetic resonance (NMR) to confirm the pyridinium ring structure and hydrazine linkage, Fourier-transform infrared spectroscopy (FT-IR) to validate carbonyl and hydrazine functional groups, and elemental analysis to verify purity (>95%) . Its crystalline structure (white or pink needles) is confirmed via X-ray diffraction, though specific crystallographic data are not widely reported in public databases.

Advanced Research Questions

Q. How can researchers optimize derivatization conditions for low-abundance carbonylated proteins?

  • Methodological Answer : Optimization requires balancing reaction time, pH, and molar excess of the reagent. At pH 6.5–7.5, the hydrazine group selectively reacts with carbonyls without side reactions. A 10:1 molar excess of reagent to protein ensures complete derivatization. For low-abundance targets, coupling with tandem mass tags (TMT) or isobaric labeling improves MS sensitivity . Negative controls (e.g., omitting the reagent) are critical to distinguish endogenous carbonylation from artifacts.

Q. What experimental strategies address contradictions in carbonylation data across studies?

  • Methodological Answer : Discrepancies often arise from variability in oxidative stress induction methods or sample handling. Normalize carbonylation levels to total protein content and use internal standards (e.g., stable isotope-labeled peptides). For example, Regnier’s group resolved contradictions in breast cancer studies by spiking synthetic carbonylated peptides into patient samples to calibrate MS signals . Statistical tools like ANOVA with post-hoc correction are essential for multi-group comparisons.

Q. How does pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride interact with non-protein biomolecules (e.g., DNA or lipids) in complex matrices?

  • Methodological Answer : While primarily used for proteins, this reagent can react with oxidized DNA bases (e.g., 8-oxoguanine) or lipid peroxidation products (e.g., malondialdehyde). To isolate protein-specific signals, pre-treat samples with DNase/RNase or lipid-removal columns. For example, competitive binding assays with DNA-intercalating dyes (e.g., ethidium bromide) quantify nonspecific interactions .

Q. What are the limitations of pyridinium-based derivatization compared to alternatives like 2,4-dinitrophenylhydrazine (DNPH)?

  • Methodological Answer : DNPH offers higher hydrophobicity for reverse-phase chromatography but lacks the cationic charge of pyridinium, reducing MS sensitivity. Pyridinium derivatives are superior for phosphopeptide analysis due to charge-enhanced ionization, but they may interfere with tryptic digestion efficiency. A hybrid approach (e.g., sequential DNPH and pyridinium labeling) can resolve overlapping PTMs .

Q. How stable is pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride under varying storage and experimental conditions?

  • Methodological Answer : The compound is hygroscopic and degrades at >40°C or in alkaline conditions (>pH 8). Store desiccated at –20°C in amber vials to prevent photodegradation. In solution (e.g., 50 mM acetic acid), stability is ≤72 hours at 4°C. Pre-column derivatization in LC-MS workflows should be performed immediately before analysis to minimize hydrolysis .

Comparative and Mechanistic Questions

Q. Can pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride differentiate between direct protein oxidation and cross-linking with oxidized lipids/carbohydrates?

  • Methodological Answer : Yes. After derivatization, sequential extraction with organic solvents (e.g., chloroform/methanol) removes lipid-adducted proteins. Size-exclusion chromatography separates high-molecular-weight cross-linked complexes. MS/MS fragmentation patterns distinguish direct carbonylation (e.g., Pro → pyroglutamate) from adducts like 4-hydroxynonenal (HNE)-modified lysine residues .

Q. What advanced computational tools support the interpretation of MS data from pyridinium-derivatized samples?

  • Methodological Answer : Use software like MaxQuant or Proteome Discoverer with custom modification databases (+135.05 Da for hydrazone adducts). Molecular dynamics simulations (e.g., GROMACS) predict solvent accessibility of carbonylated residues, while machine learning models (e.g., random forests) correlate modification sites with disease phenotypes .

Tables

Parameter Optimal Condition Reference
Derivatization pH6.5–7.5 (phosphate buffer)
Reaction Time2 hours at 37°C
MS Ionization ModePositive-ion ESI
Storage Stability (solid)–20°C, desiccated, ≤6 months
LC Column for EnrichmentSCX (PolySulfoethyl A)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride
Reactant of Route 2
Reactant of Route 2
1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride

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